molecular formula C10H12O3 B1332457 3-(3-Methylphenoxy)propanoic acid CAS No. 25173-36-8

3-(3-Methylphenoxy)propanoic acid

Cat. No.: B1332457
CAS No.: 25173-36-8
M. Wt: 180.2 g/mol
InChI Key: CMDDTCGPFWGGTB-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methylphenoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. For example, the use of palladium on charcoal as a catalyst can facilitate the reduction of the corresponding unsaturated acid with hydrogen gas, leading to the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-Methylphenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes. For example, it may inhibit enzymes involved in the synthesis of fatty acids or other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propanoic acid: Similar in structure but with a methoxy group instead of a methyl group.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure with the methoxy group at the para position.

    3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methyl group.

Uniqueness

3-(3-Methylphenoxy)propanoic acid is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDDTCGPFWGGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353771
Record name 3-(3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-36-8
Record name 3-(3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methylphenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner analogous to that of Step C of Example 2, by the reaction of 2.0 grams (0.012 mole) of 3-(3-methylphenoxy)propan-1-ol and 10 mL of Jones Reagent in 30 mL of acetone. The yield of subject compound was 1.5 grams. The NMR spectrum was consistent with the proposed structure.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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